

Syringopicroside: A Technical Guide to Spectroscopic Identification

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Compound of Interest

Compound Name: Syringopicroside

Cat. No.: B1196810

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Introduction

Syringopicroside, a secoiridoid glucoside, is a prominent bioactive compound found in various species of the *Syringa* genus (lilac). Its diverse pharmacological activities have garnered significant interest within the research and drug development communities. Accurate identification and characterization of **Syringopicroside** are paramount for quality control, mechanistic studies, and further development. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) used for the definitive identification of **Syringopicroside**.

Molecular Structure and Properties

- Molecular Formula: $C_{24}H_{30}O_{11}$
- Molecular Weight: 494.5 g/mol [1]
- IUPAC Name: 2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of **Syringopicroside**.

Table 1: Mass Spectrometry Data for **Syringopicroside**

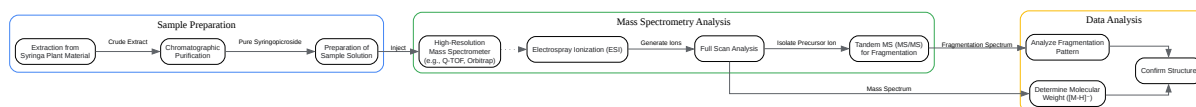
Ionization Mode	Observed m/z	Ion Type
Negative	493.0	$[M-H]^-$

Note: The observed m/z value is consistent with the calculated molecular weight of **Syringopicroside**.

Experimental Protocol: Mass Spectrometry

A detailed experimental protocol for the mass spectrometric analysis of **Syringopicroside** is outlined below.

Workflow for Mass Spectrometry Analysis of **Syringopicroside**



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Caption: Workflow for the mass spectrometric analysis of **Syringopicroside**.

- Instrumentation: High-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are recommended for accurate mass measurements.

- **Ionization:** Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing **Syringopicroside**, typically in negative ion mode to observe the $[M-H]^-$ ion.
- **Sample Preparation:** The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
- **Data Acquisition:** Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the complete structural elucidation of **Syringopicroside**, providing detailed information about the carbon and proton framework. The original structural elucidation of **Syringopicroside** was reported by Asaka et al. in 1970. While the full historical data from this publication is not readily available in all online databases, the following tables represent the expected and necessary data for unambiguous identification.

Table 2: ^1H NMR Spectroscopic Data for **Syringopicroside**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Aglycone				
1	Data not available	Data not available	Data not available	CH
3	Data not available	Data not available	Data not available	CH
4	Data not available	Data not available	Data not available	C
5	Data not available	Data not available	Data not available	CH ₂
6	Data not available	Data not available	Data not available	CH
7	Data not available	Data not available	Data not available	CH
8	Data not available	Data not available	Data not available	C
9	Data not available	Data not available	Data not available	CH
10	Data not available	Data not available	Data not available	CH ₃
11	Data not available	Data not available	Data not available	C=O
Glucose Moiety				
1'	Data not available	Data not available	Data not available	CH (anomeric)
2'	Data not available	Data not available	Data not available	CH

3'	Data not available	Data not available	Data not available	CH
4'	Data not available	Data not available	Data not available	CH
5'	Data not available	Data not available	Data not available	CH
6'a	Data not available	Data not available	Data not available	CH ₂
6'b	Data not available	Data not available	Data not available	CH ₂
4-Hydroxyphenethyl Moiety				
α	Data not available	Data not available	Data not available	CH ₂
β	Data not available	Data not available	Data not available	CH ₂
2"/6"	Data not available	Data not available	Data not available	CH (aromatic)
3"/5"	Data not available	Data not available	Data not available	CH (aromatic)

Table 3: ¹³C NMR Spectroscopic Data for **Syringopicroside**

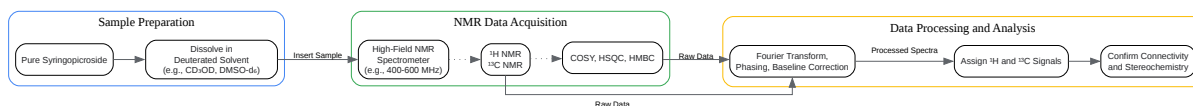
Position	Chemical Shift (δ , ppm)	Assignment
Aglycone		
1	Data not available	CH
3	Data not available	CH
4	Data not available	C
5	Data not available	CH ₂
6	Data not available	CH
7	Data not available	CH
8	Data not available	C
9	Data not available	CH
10	Data not available	CH ₃
11	Data not available	C=O
Glucose Moiety		
1'	Data not available	CH (anomeric)
2'	Data not available	CH
3'	Data not available	CH
4'	Data not available	CH
5'	Data not available	CH
6'	Data not available	CH ₂
4-Hydroxyphenethyl Moiety		
α	Data not available	CH ₂
β	Data not available	CH ₂
1''	Data not available	C (aromatic)
2''/6''	Data not available	CH (aromatic)

3"/5"	Data not available	CH (aromatic)
4"	Data not available	C (aromatic)

Experimental Protocol: NMR Spectroscopy

A generalized experimental protocol for the NMR analysis of **Syringopicroside** is provided below.

Workflow for NMR Spectroscopy of **Syringopicroside**



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Caption: Workflow for NMR spectroscopic analysis of **Syringopicroside**.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra.
- **Solvent:** Deuterated solvents such as methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 ($DMSO-d_6$) are commonly used. The choice of solvent can slightly affect the chemical shifts.
- **Experiments:**
 - 1H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
 - ^{13}C NMR: Shows the number of different types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart.

Conclusion

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful and definitive approach for the identification and structural elucidation of **Syringopicroside**. High-resolution mass spectrometry confirms the molecular formula, while a complete set of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's unique structure. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important natural product.

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References

- 1. Syringopicroside | C₂₄H₃₀O₁₁ | CID 161619 - PubChem [pubchem.ncbi.nlm.nih.gov]
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